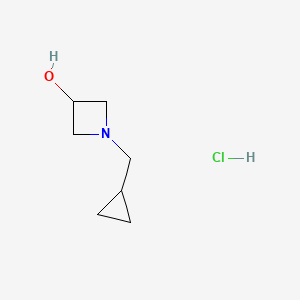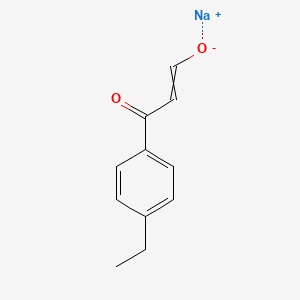
(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride
Vue d'ensemble
Description
“(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” is likely a derivative of amino acids, similar to compounds like “(S)-Methyl-2-aminopropanoate hydrochloride” and "(S)-Isopropyl 2-aminopropanoate hydrochloride" . These compounds are typically white to off-white powders .
Synthesis Analysis
While specific synthesis methods for “(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” were not found, related compounds like “Methyl (2S)-2-Aminopropanoate Hydrochloride” are used as intermediates for the synthesis of various amino acids, peptides, and pharmaceuticals . They are also used as starting materials for the production of other fine chemicals .
Molecular Structure Analysis
The molecular structure of “(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” would be similar to that of “(S)-Isopropyl 2-aminopropanoate hydrochloride”, which has a molecular weight of 167.64 .
Chemical Reactions Analysis
A study on a related compound, “N,N-diisopropylethylamine (DIPEA)”, revealed that it can generate a radical via single electron transfer (SET), with the assistance of a photocatalyst, increasing the nucleophilicity of water molecules with respect to cyanides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” would likely be similar to those of “(S)-Isopropyl 2-aminopropanoate hydrochloride”, which is a crystal with a melting point of 85 °C .
Applications De Recherche Scientifique
Radioprotective and Chemoprotective Properties
The aminophosphorothioate drug, structurally similar to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride, has been found to exhibit both radioprotective and chemoprotective properties. This drug, identified as S-2-(3-aminopropylamino)ethylphosphorothioate, demonstrates potential clinical use in cancer therapies. The effectiveness of this compound is potentially linked to its catabolism by polyamine oxidase, an enzyme present in varying amounts across different body tissues. The metabolite produced, though potentially cytotoxic, is likely detoxified in vivo through adduction with tissue sulfhydryls. The exact benefits or hindrances of this conversion and adduction process in pharmacologic activity remain uncertain, especially considering that aldehydes may reduce oxygen-dependent free radicals generated by tissue irradiation. However, this insight provides a foundational understanding of the drug's dual protective roles in the context of cancer treatment (Ishimaru, 1982).
Immunosuppressive Activity
Another notable application of compounds related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is in the field of immunosuppression. A series of 2-substituted 2-aminopropane-1,3-diols, structurally related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride, has been synthesized and evaluated for their immunosuppressive effects. This research is particularly relevant in the context of organ transplantation, where immunosuppression is crucial. The study found that the potency of these compounds depended on the position of the phenyl ring within the alkyl side chain, indicating the significance of molecular structure in determining immunosuppressive efficacy. One of the compounds, 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, was identified as having considerable activity and potential use as an immunosuppressive drug for organ transplantation (Kiuchi et al., 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of phosphoramidate prodrugs .
Mode of Action
It is a component in the synthesis of certain prodrugs, suggesting it may play a role in enhancing drug delivery or efficacy .
Biochemical Pathways
As a component in prodrug synthesis, it may influence the metabolic pathways associated with drug activation and distribution .
Pharmacokinetics
As a component in prodrug synthesis, it may influence the pharmacokinetic profile of the resulting compound .
Result of Action
As a component in prodrug synthesis, its effects would likely be related to the activity of the final prodrug .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
2-ethylbutyl 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGOVGXNPHPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946511-97-3 | |
| Record name | 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)


